1-(3-((2-Chloropyridin-4-yl)methyl)piperidin-1-yl)ethan-1-one
Overview
Description
1-(3-((2-Chloropyridin-4-yl)methyl)piperidin-1-yl)ethan-1-one is a chemical compound with the molecular formula C13H17ClN2O It is characterized by the presence of a piperidine ring substituted with a 2-chloropyridin-4-ylmethyl group and an ethanone moiety
Preparation Methods
The synthesis of 1-(3-((2-Chloropyridin-4-yl)methyl)piperidin-1-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyridine and piperidine.
Reaction Conditions: The key step involves the alkylation of piperidine with 2-chloropyridin-4-ylmethyl chloride under basic conditions to form the intermediate compound.
Final Step: The intermediate is then subjected to acylation using ethanoyl chloride to yield the final product, this compound.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
1-(3-((2-Chloropyridin-4-yl)methyl)piperidin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and temperature control to ensure optimal reaction rates and selectivity.
Scientific Research Applications
1-(3-((2-Chloropyridin-4-yl)methyl)piperidin-1-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential as a drug candidate.
Industrial Applications: It is utilized in the development of agrochemicals and other industrial products due to its chemical reactivity and stability.
Mechanism of Action
The mechanism of action of 1-(3-((2-Chloropyridin-4-yl)methyl)piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
1-(3-((2-Chloropyridin-4-yl)methyl)piperidin-1-yl)ethan-1-one can be compared with similar compounds such as:
4-Chloropyridine: A simpler analog with a chloropyridine moiety but lacking the piperidine and ethanone groups.
2-Bromo-4-chloropyridine: Another analog with a bromine substituent, which affects its reactivity and applications.
PF-06815345: A compound with a similar piperidine structure but different substituents, used in medicinal chemistry.
These comparisons highlight the unique structural features and reactivity of this compound, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-[3-[(2-chloropyridin-4-yl)methyl]piperidin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c1-10(17)16-6-2-3-12(9-16)7-11-4-5-15-13(14)8-11/h4-5,8,12H,2-3,6-7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDENLMQRUPAWPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)CC2=CC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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